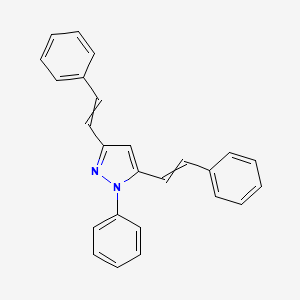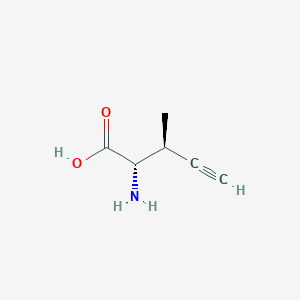
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a methyl group, and a pentynoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of 3-chlorobut-1-yne as a starting material. The synthesis proceeds through a series of reactions including nucleophilic substitution, reduction, and amination . The reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, has also been explored for the asymmetric reduction steps, offering an environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted amino acids and their derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is studied for its role in enzyme catalysis and protein engineering.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved often include key metabolic and signaling routes, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
- (2S,3S)-3-Hydroxyleucine
- (2S,3S)-3-Methylaspartate
- (2S,3S)-3-Methylglutamate
Comparison: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid is unique due to its pentynoic acid moiety, which imparts distinct reactivity and biological activity compared to other similar compounds. While (2S,3S)-3-Hydroxyleucine and (2S,3S)-3-Methylaspartate are also chiral amino acids, they lack the alkyne functionality, which is crucial for certain chemical transformations and biological interactions .
Eigenschaften
CAS-Nummer |
147700-97-8 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-methylpent-4-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h1,4-5H,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI-Schlüssel |
AMSDVEVGCSHYJE-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C#C)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C#C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


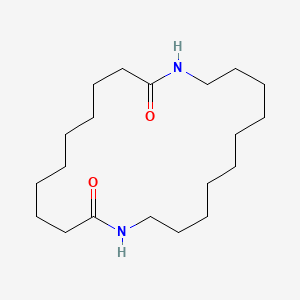
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)


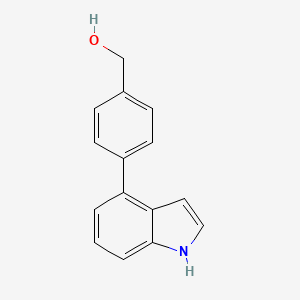
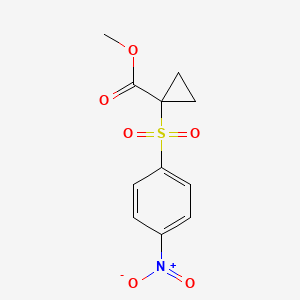

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

